molecular formula C16H20F3NO4 B2948829 (R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid CAS No. 269726-74-1

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B2948829
CAS No.: 269726-74-1
M. Wt: 347.334
InChI Key: ATUJVGXTABSYTK-GFCCVEGCSA-N
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Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chiral building block of high interest in medicinal chemistry and drug discovery research. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethylphenyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules. The Boc group serves as a common protecting group for amines, allowing for further selective reactions on the carboxylic acid functionality, while the trifluoromethyl group can enhance a compound's metabolic stability, lipophilicity, and binding affinity. This reagent is specifically designed for use in pharmaceutical R&D, including the exploration of new active compounds and the development of protease inhibitors, receptor antagonists, or other small-molecule therapeutics. The product is provided with comprehensive analytical data (including HPLC and NMR) to ensure identity and purity for critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUJVGXTABSYTK-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes.

  • Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.

Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

The position and type of halogen or functional groups on the phenyl ring significantly influence physicochemical properties and biological activity.

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Notes References
Target Compound 3-(trifluoromethyl) Not explicitly provided<sup>†</sup> Presumed DPP4 intermediate
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-trifluoro C₁₅H₁₈F₃NO₄ 333.30 Sitagliptin synthesis (85% yield)
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-(trifluoromethyl) C₁₆H₂₀F₃NO₄ 370.33 Stereochemical variant (S-configuration)
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid 3,4-difluoro C₁₅H₁₉F₂NO₄ 315.32 Sitagliptin impurity
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid 2-(trifluoromethyl) C₁₆H₂₀F₃NO₄ 370.33 Experimental intermediate

<sup>†</sup> Molecular formula inferred from analogs: Likely C₁₆H₂₀F₃NO₄ (similar to ).

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluorine substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets in DPP4 inhibitors .
  • Positional Effects : The 2,4,5-trifluorophenyl analog (CAS 486460-00-8) is extensively documented in sitagliptin synthesis, with a high yield (85%) under optimized conditions . In contrast, the 3-(trifluoromethyl) variant may offer steric or electronic advantages in target engagement.
  • Stereochemistry Matters: The S-configuration analog (CAS 270065-80-0) highlights the importance of chirality; even minor stereochemical changes can render compounds inactive or alter pharmacokinetics .

Variations in Protecting Groups

The Boc group is widely used, but alternative protecting groups exist:

Compound Name Protecting Group Key Properties References
Target Compound Boc Acid-labile, standard for peptide synthesis
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid Fmoc Base-labile, used in solid-phase synthesis

Comparison :

  • Boc : Stable under basic conditions but cleaved with acids (e.g., TFA), making it ideal for stepwise synthesis .
  • Fmoc : Removed under mild basic conditions (e.g., piperidine), compatible with acid-sensitive substrates .

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H18F3N O4
  • Molecular Weight : 333.30 g/mol
  • CAS Number : 486460-00-8
  • IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3-(trifluoromethyl)phenyl)butanoic acid

The trifluoromethyl group present in the compound significantly enhances its biological activity. This group is known for its electron-withdrawing properties, which can improve the binding affinity of the compound to various biological targets. Specifically, the presence of the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with enzymes such as reverse transcriptase .

2. Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of this compound can lead to variations in biological activity:

Modification Effect on Activity
Addition of -CF3 groupIncreased potency for enzyme inhibition
Variation in amino acid side chainAltered binding affinity and selectivity

The SAR studies indicate that compounds with a trifluoromethyl substitution at specific positions exhibit enhanced inhibitory effects on targets such as the epidermal growth factor receptor (EGFR) .

3. Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • In vivo Studies : Animal models have demonstrated that administration of the compound can lead to significant reductions in tumor size, indicating its potential as a therapeutic agent .

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal reported that Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : Another significant study focused on the compound's role as an inhibitor of reverse transcriptase. The findings revealed that the incorporation of the trifluoromethyl group markedly improved binding affinity compared to non-fluorinated analogs, making it a candidate for further development in antiviral therapies .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA), 0°CCleavage of Boc group to free amine92%
HCl in dioxane, 25°CDeprotection with minimal side products89%
H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O/THFEfficient Boc removal in biphasic systems95%

In industrial settings, biphasic systems (e.g., water/toluene) with inorganic bases like NaOH are employed to minimize condensation impurities . Post-deprotection, the free amine participates in peptide couplings or conjugations with electrophiles.

Amide Bond Formation

The deprotected amine undergoes nucleophilic acyl substitution to form amides, critical for drug derivatization:

Key Reagents and Conditions :

  • Dicyclohexylcarbodiimide (DCC) with catalytic DMAP in dichloromethane .

  • HATU/DIPEA in DMF for sterically hindered substrates .

  • EDC·HCl with HOBt in THF for enhanced coupling efficiency .

Reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro triazolo[4,3-a]pyrazine hydrochloride under DCC mediation yields triazolopyrazine conjugates, a structural motif prevalent in kinase inhibitors .

Carboxylic Acid Functionalization

The butanoic acid moiety participates in esterification and condensation:

Reaction Reagents Application
EsterificationSOCl<sub>2</sub>/MeOHProdrug synthesis
Condensation with aminesHATU, DIPEAPeptide backbone incorporation
Salt formationNaOH, K<sub>2</sub>CO<sub>3</sub>Improve aqueous solubility

The carboxylic acid group also chelates metal ions, facilitating purification via ion-exchange chromatography .

Trifluoromethylphenyl Reactivity

The 3-(trifluoromethyl)phenyl group influences electronic properties and participates in non-covalent interactions:

  • Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing CF<sub>3</sub> group, but halogenation at the 4-position is achievable using N-bromosuccinimide (NBS) .

  • Hydrogen Bonding : The CF<sub>3</sub> group enhances binding affinity to hydrophobic enzyme pockets, as observed in molecular docking studies with serine proteases .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strong basic conditions (pH > 12) .

  • Thermal Decomposition : Onset at 180°C, releasing CO<sub>2</sub> and tert-butanol .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino intermediates with fluorinated phenyl precursors. Key steps include:

  • Amino acid coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
  • Boc protection : Introduction of the Boc group to stabilize the amine during subsequent reactions .
  • Microwave-assisted synthesis : For analogous compounds, microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .
  • Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for pharmacological activity .

Basic: How is the enantiomeric purity validated, and what analytical techniques are employed?

  • Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers; retention time differences ≥1.5 minutes confirm purity .
  • Optical rotation : Polarimetry at 589 nm (sodium D-line) compares observed rotation to literature values (e.g., [α]D²⁵ = +12° to +15° for the R-enantiomer) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify absence of diastereomeric byproducts; 2D NOESY confirms spatial arrangement of substituents .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., DPP4 IC₅₀) with cell-based assays (e.g., glucose uptake in hepatocytes) to identify assay-specific artifacts .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl or Boc groups to isolate structure-activity relationships (SAR). For example, replacing 3-(trifluoromethyl)phenyl with 2,4,5-trifluorophenyl alters potency by 10-fold .
  • Molecular docking : Use tools like AutoDock Vina to model binding interactions with target proteins (e.g., DPP4 active site), identifying steric clashes or electrostatic mismatches .

Advanced: What strategies optimize the compound’s metabolic stability without compromising potency?

  • Isotere replacement : Substitute the trifluoromethyl group with a chloro or cyano group to reduce oxidative metabolism while maintaining hydrophobic interactions .
  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis restoring activity .
  • Deuterium labeling : Introduce deuterium at metabolically labile positions (e.g., α to the carbonyl) to slow CYP450-mediated degradation .

Basic: What spectroscopic methods characterize this compound’s structure and purity?

  • NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 7.5–7.8 ppm for aromatic protons), ¹³C NMR (δ 155 ppm for Boc carbonyl), and 19F NMR (δ -63 ppm for CF₃) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 334.12 [M+H]+) .
  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) validate functional groups .

Advanced: How do researchers design analogs for SAR studies targeting fluorinated phenyl regions?

  • Positional scanning : Synthesize analogs with fluorine atoms at ortho, meta, or para positions to map electronic and steric effects. For example, 2,4,5-trifluorophenyl analogs show higher DPP4 affinity than 3-trifluoromethyl derivatives .
  • Fluorine walk : Systematically replace CF₃ with CHF₂, CH₂F, or Cl to assess hydrophobicity and dipole contributions .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., DPP4) to visualize halogen bonding and π-stacking interactions .

Basic: What are common impurities during synthesis, and how are they mitigated?

  • Diastereomeric byproducts : Arise from incomplete chiral resolution; addressed via iterative recrystallization or preparative HPLC .
  • Boc-deprotected intermediates : Hydrolysis under acidic conditions generates free amines; monitored by TLC (Rf = 0.3 vs. 0.5 for Boc-protected species) .
  • Residual solvents : GC-MS detects traces of DMF or THF; reduced via lyophilization or activated carbon filtration .

Advanced: How is computational modeling integrated into studying target interactions?

  • Dynamics simulations : MD simulations (e.g., GROMACS) predict conformational flexibility of the butanoic acid sidechain in aqueous vs. binding pocket environments .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for fluorophenyl substitutions, guiding rational design .
  • ADMET prediction : Tools like SwissADME forecast permeability (e.g., logP = 2.8) and CYP450 interactions .

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